

Technical Guide: Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate

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Compound of Interest

Compound Name: Methyl 2,3-dichloroquinoxaline-6-carboxylate

Cat. No.: B183922

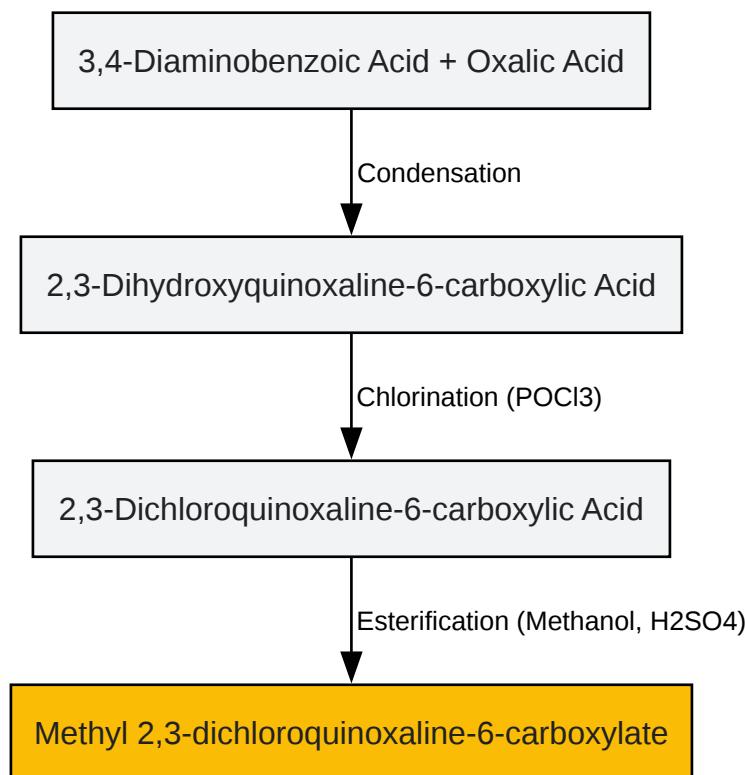
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This in-depth technical guide provides a comprehensive overview of a multi-step synthesis pathway for **Methyl 2,3-dichloroquinoxaline-6-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of **Methyl 2,3-dichloroquinoxaline-6-carboxylate** is proposed as a three-step process starting from commercially available reagents. The overall pathway involves the formation of the quinoxaline core, followed by chlorination and subsequent esterification.



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Caption: Proposed three-step synthesis of **Methyl 2,3-dichloroquinoxaline-6-carboxylate**.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoxaline derivatives.

Step 1: Synthesis of 2,3-Dihydroxyquinoxaline-6-carboxylic Acid

This step involves the condensation of 3,4-diaminobenzoic acid with oxalic acid to form the quinoxaline core.

Methodology:

- In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-diaminobenzoic acid (1 equivalent) and oxalic acid dihydrate (1.2 equivalents) is suspended in 4M hydrochloric acid.

- The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, during which a precipitate is formed.
- After cooling to room temperature, the solid product is collected by vacuum filtration.
- The collected solid is washed sequentially with cold water and ethanol to remove unreacted starting materials and impurities.
- The product, 2,3-dihydroxyquinoxaline-6-carboxylic acid, is dried under vacuum.

Reagent	Molar Ratio	Notes
3,4-Diaminobenzoic Acid	1	Starting material
Oxalic Acid Dihydrate	1.2	Condensing agent
4M Hydrochloric Acid	-	Solvent and catalyst

Step 2: Synthesis of 2,3-Dichloroquinoxaline-6-carboxylic Acid

The hydroxyl groups of the quinoxaline core are replaced with chlorine atoms using a chlorinating agent. A one-pot approach starting from 3,4-diaminobenzoic acid and oxalic acid is also described in patent literature and can be adapted.[\[1\]](#)

Methodology:

- To a flask containing 2,3-dihydroxyquinoxaline-6-carboxylic acid (1 equivalent), phosphorus oxychloride (POCl₃) (10 equivalents) is added carefully.
- A catalytic amount of N,N-dimethylformamide (DMF) is added dropwise to the suspension.
- The mixture is heated to reflux (approximately 110°C) and stirred for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

- The reaction mixture is then cooled in an ice bath and slowly quenched by the addition of crushed ice.
- The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2,3-dichloroquinoxaline-6-carboxylic acid.

Reagent	Molar Ratio	Notes
2,3-Dihydroxyquinoxaline-6-carboxylic Acid	1	Starting material
Phosphorus Oxychloride (POCl ₃)	10	Chlorinating agent and solvent
N,N-Dimethylformamide (DMF)	Catalytic	Catalyst

Step 3: Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate

The final step is the esterification of the carboxylic acid group.

Methodology:

- 2,3-Dichloroquinoxaline-6-carboxylic acid (1 equivalent) is suspended in methanol.
- A catalytic amount of concentrated sulfuric acid is slowly added to the suspension.
- The reaction mixture is heated to reflux for 8-12 hours.
- The progress of the reaction is monitored by TLC.
- Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
- Purification can be achieved by recrystallization or column chromatography to afford **Methyl 2,3-dichloroquinoxaline-6-carboxylate**.

Reagent	Molar Ratio/Concentration	Notes
2,3-Dichloroquinoxaline-6-carboxylic Acid	1	Starting material
Methanol	-	Reagent and solvent
Concentrated Sulfuric Acid	Catalytic	Catalyst

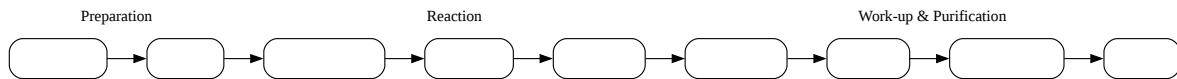
Quantitative Data

The following table summarizes the expected physical and spectroscopic data for the key compounds in this synthetic pathway.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Expected 1H NMR Signals (δ ppm)
2,3-Dihydroxyquinoxaline-6-carboxylic Acid	C9H6N2O4	206.16	>300	Aromatic protons, carboxylic acid proton, hydroxyl protons
2,3-Dichloroquinoxaline-6-carboxylic Acid	C9H4Cl2N2O2	243.05	Not readily available	Aromatic protons, carboxylic acid proton
Methyl 2,3-dichloroquinoxaline-6-carboxylate	C10H6Cl2N2O2	257.07	Not readily available	Aromatic protons, methyl ester protons

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step.



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Caption: General experimental workflow for a synthetic chemistry step.

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References

- 1. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
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